molecular formula C17H17N2+ B1210283 Difenzoquat CAS No. 49866-87-7

Difenzoquat

Cat. No.: B1210283
CAS No.: 49866-87-7
M. Wt: 249.33 g/mol
InChI Key: LBGPXIPGGRQBJW-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Difenzoquat plays a significant role in biochemical reactions, particularly in disrupting cellular structures and functions in target plants. It interacts with various enzymes, proteins, and other biomolecules. The primary biochemical interaction of this compound is with the cell membrane, where it increases permeability, leading to electrolyte leakage . This interaction disrupts the tonoplast and plasmalemma, causing secondary effects on mitochondria and chloroplasts . The herbicide’s action results in the accumulation and subsequent disappearance of starch granules, swelling of frets, fusion of granal thylakoids, and clumping of ribosomes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In wild oats, it significantly reduces seedling height and fresh weight within five days of post-emergence treatment . The herbicide causes a dose-dependent increase in cell membrane permeability, leading to visible symptoms such as swollen guard cells and ultrastructural changes . These changes include damage to mitochondria and chloroplasts, which are critical for cellular metabolism and energy production . The disruption of these organelles affects cell signaling pathways, gene expression, and overall cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cell membranes and organelles. This compound binds to the cell membrane, increasing its permeability and causing electrolyte leakage . This binding disrupts the tonoplast and plasmalemma, leading to secondary damage to mitochondria and chloroplasts . The herbicide inhibits the normal function of these organelles, resulting in the accumulation of starch granules, swelling of frets, and fusion of granal thylakoids . These molecular interactions ultimately lead to cell death and the effective control of wild oats.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The herbicide’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound causes significant ultrastructural changes within 12 hours of exposure, with visible symptoms appearing after five days . The primary effect is the disruption of the tonoplast and plasmalemma, followed by secondary damage to mitochondria and chloroplasts . Over time, the herbicide’s impact on cellular function becomes more pronounced, leading to cell death and the effective control of target plants.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the herbicide result in more severe cellular damage and toxicity. In wild oats, a dose-dependent increase in cell membrane permeability and ultrastructural changes have been observed . At high doses, this compound causes significant damage to mitochondria and chloroplasts, leading to cell death . The herbicide’s effects at lower doses are less pronounced, with minimal impact on cellular function and metabolism.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily affecting the metabolism of target plants. The herbicide disrupts the normal function of mitochondria and chloroplasts, leading to changes in metabolic flux and metabolite levels . This compound causes the accumulation and subsequent disappearance of starch granules, swelling of frets, and fusion of granal thylakoids . These changes affect the overall metabolic balance of the plant, leading to cell death and the effective control of wild oats.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The herbicide interacts with transporters and binding proteins that facilitate its movement across cell membranes . This compound’s increased cell membrane permeability allows it to accumulate in specific cellular compartments, such as mitochondria and chloroplasts . This accumulation leads to the disruption of these organelles and the subsequent cellular damage observed in treated plants.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The herbicide targets specific compartments and organelles within the cell, such as mitochondria and chloroplasts . This compound’s interaction with these organelles leads to significant ultrastructural changes, including the accumulation of starch granules, swelling of frets, and fusion of granal thylakoids . These changes disrupt the normal function of the organelles, leading to cell death and the effective control of wild oats.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of difenzoquat involves the reaction of 1,2-dimethyl-3,5-diphenylpyrazolium with methyl sulfate . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions: Difenzoquat undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyrazolium derivatives, while substitution reactions can produce a variety of substituted pyrazolium compounds .

Properties

IUPAC Name

1,2-dimethyl-3,5-diphenylpyrazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N2/c1-18-16(14-9-5-3-6-10-14)13-17(19(18)2)15-11-7-4-8-12-15/h3-13H,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGPXIPGGRQBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=[N+]1C)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6043965
Record name Difenzoquat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49866-87-7
Record name Difenzoquat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49866-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Difenzoquat [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049866877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difenzoquat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dimethyl-3,5-diphenyl-1H-pyrazolium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.352
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIFENZOQUAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54NE792QN5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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